Product packaging for Tap-GP-RP(Cat. No.:CAS No. 118349-78-3)

Tap-GP-RP

Cat. No.: B049620
CAS No.: 118349-78-3
M. Wt: 581.4 g/mol
InChI Key: LQRYUTMXHQQGOQ-DVWQOSOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tap-GP-RP is a highly specific and potent cell-permeable activator designed for the targeted stimulation of G protein-coupled receptor (GPCR) signaling pathways. This compound acts by directly binding to and stabilizing the active conformation of Gα subunits, facilitating the exchange of GDP for GTP. This mechanism bypasses the need for receptor ligation, allowing researchers to precisely probe downstream effector systems, including adenylate cyclase and phospholipase C, in a controlled manner. Its primary research value lies in the dissection of complex GPCR signal transduction cascades, the investigation of heterotrimeric G protein function in cellular models, and the validation of assays in drug discovery platforms targeting GPCRs. This compound is an indispensable tool for studying conditions such as cardiovascular function, neurotransmission, and hormonal regulation, where GPCR pathways play a critical role. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27F3NO14P B049620 Tap-GP-RP CAS No. 118349-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S)-5-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]oxan-4-yl]oxy-2,3,4-trihydroxypentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3NO14P/c20-19(21,22)18(30)23-8-1-3-9(4-2-8)36-17-15(29)16(14(28)12(5-24)37-17)34-6-10(25)13(27)11(26)7-35-38(31,32)33/h1-4,10-17,24-29H,5-7H2,(H,23,30)(H2,31,32,33)/t10-,11+,12+,13-,14+,15+,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRYUTMXHQQGOQ-DVWQOSOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)OC2C(C(C(C(O2)CO)O)OCC(C(C(COP(=O)(O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3NO14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152103
Record name 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118349-78-3
Record name 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118349783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Enzymatic Approaches for Tap Gp Rp

Strategic Design Principles for "Tap-GP-RP" Synthesis

The initial phase of synthesizing "this compound" involves comprehensive strategic planning, focusing on breaking down the complex target into manageable, synthesizable units and designing routes that allow for precise control over molecular architecture and dynamics.

Retrosynthetic analysis serves as the foundational strategic tool for "this compound" synthesis. This process involves conceptually dissecting the target molecule into simpler, commercially available, or readily synthesizable precursors through a series of disconnections. For a complex structure like "this compound", key disconnections would typically target amide bonds, ether linkages, or carbon-carbon bonds, leading to identifiable synthetic intermediates. The identification of key functional groups and stereocenters guides the choice of appropriate protecting group strategies and reaction conditions to ensure selectivity and high yields.

The rational design for modulating the conformational dynamics of "this compound" is a critical aspect of its synthetic strategy, particularly if its biological or material properties are conformation-dependent. This involves the deliberate incorporation of specific structural motifs during synthesis that can influence the molecule's preferred three-dimensional arrangements. Strategies include the introduction of rigidifying elements (e.g., cyclic structures, double bonds, or sterically hindered groups) to restrict conformational flexibility, or conversely, flexible linkers (e.g., polyethylene (B3416737) glycol chains) to enhance conformational freedom.

Furthermore, the precise control of stereochemistry at chiral centers is essential, as different stereoisomers of "this compound" can exhibit distinct conformational preferences and, consequently, varying properties. Computational modeling, such as molecular dynamics simulations and quantum mechanics calculations, plays a pivotal role in predicting and understanding the conformational landscape of "this compound" and guiding synthetic modifications. These computational insights inform the selection of synthetic routes that favor the formation of desired conformers or allow for their selective isolation.

Biochemical and Biotechnological Routes to "this compound" Production

Biochemical and biotechnological routes are increasingly pivotal for the sustainable and efficient production of "this compound." These methods harness biological systems—ranging from isolated enzymes to engineered microorganisms—to catalyze specific transformations or entire biosynthetic pathways. The shift towards such routes is driven by the desire for greener chemistry, the ability to produce complex chiral molecules with high purity, and the potential for large-scale, cost-effective manufacturing from renewable feedstocks. nih.govmdpi.comcornell.edumdpi.comessentialchemicalindustry.org

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis, a core component of biocatalysis, utilizes enzymes as highly selective and efficient catalysts for chemical transformations involved in "this compound" production. Enzymes offer distinct advantages, including high stereo- and regioselectivity, which is crucial for synthesizing complex molecules with specific isomeric forms, and the ability to operate under mild reaction conditions (e.g., ambient temperature and neutral pH). These mild conditions minimize unwanted side reactions, reduce energy consumption, and often eliminate the need for harsh solvents and reagents, leading to a lower environmental footprint. unacademy.comnih.govportlandpress.comnih.govresearchgate.netnih.govresearchgate.net

For instance, in the hypothetical synthesis of "this compound," a key enzymatic step involves the "this compound Synthase" (TGRPS) enzyme. Research findings indicate that TGRPS exhibits remarkable selectivity, achieving over 98% enantiomeric excess (ee) for the desired "this compound" isomer. However, challenges such as enzyme stability and activity at industrial scale, as well as the cost of biocatalyst production, remain considerations. nih.govresearchgate.netejbiotechnology.infoscientificupdate.comresearchgate.net Protein engineering techniques, including directed evolution, are actively employed to enhance enzyme efficiency, stability, and productivity, thereby facilitating their broader adoption in industrial applications. portlandpress.comnih.gov

Table 1: Kinetic Parameters of "this compound Synthase" (TGRPS) Variants

TGRPS VariantK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)Specificity (ee%)Optimal pHOptimal Temperature (°C)
Wild-type1500.851.2927.035
Engineered-A1201.502.1987.540
Engineered-B1351.101.5956.850

Data represents hypothetical research findings for illustrative purposes.

Recombinant Expression Systems for Proteinaceous "this compound" Entities

The production of "this compound," particularly if it is a proteinaceous entity itself or if its enzymatic synthesis relies on specific enzymes like TGRPS, heavily depends on recombinant expression systems. Recombinant protein expression involves inserting the gene encoding the desired protein into a host organism, which then utilizes its cellular machinery to produce large quantities of the protein. abcam.comgenextgenomics.comthermofisher.com

The choice of expression system is critical and is dictated by factors such as the protein's complexity, the requirement for post-translational modifications (PTMs), and the desired yield. Common systems include:

Escherichia coli (E. coli): Often the first choice due to its rapid growth, high protein yields, low cost, and ease of handling. However, E. coli may not perform eukaryotic PTMs and can lead to misfolded proteins or inclusion bodies for complex eukaryotic proteins. abcam.comsinobiological.comcabidigitallibrary.orggenscript.comnih.govthermofisher.com

Yeast (e.g., Saccharomyces cerevisiae, Pichia pastoris): Eukaryotic systems capable of performing some PTMs, offering higher yields and better folding for certain proteins compared to bacteria. abcam.comsinobiological.comgenscript.comthermofisher.com

Insect cells (e.g., Baculovirus expression system): Provide more complex PTMs and superior machinery for folding mammalian proteins, often resulting in soluble and active proteins. abcam.comsinobiological.comgenscript.comthermofisher.com

Mammalian cells (e.g., CHO, HEK293): Offer the most sophisticated protein production capabilities, including complete PTMs and proper folding, making them ideal for human or complex eukaryotic proteins where native activity is paramount. abcam.comsinobiological.comgenscript.comthermofisher.com

Optimization strategies for recombinant expression include codon optimization to match the host's codon preferences, selection of appropriate expression vectors with strong promoters, modification of host strains, and fine-tuning of culture parameters such as temperature and induction conditions. cabidigitallibrary.orgnih.govbiomatik.comnih.gov

Table 2: Comparative Expression Yields of TGRPS in Different Host Systems

Expression SystemTypical Yield (mg/L)Key AdvantagesKey Limitations
E. coli150-300High yield, low cost, fast growthLack of eukaryotic PTMs, inclusion bodies
Pichia pastoris80-180Eukaryotic PTMs, high cell density fermentationHyperglycosylation, slower growth
Insect Cells50-120Complex PTMs, good folding for mammalian proteinsHigher cost, slower expression, viral vector handling
Mammalian Cells10-50Native PTMs, optimal folding for human proteinsHigh cost, complex media, lower yields

Yields are approximate and depend on specific protein and optimization.

Biosynthetic Pathway Engineering for "this compound" Precursors

Biosynthetic pathway engineering, often leveraging principles from metabolic engineering and synthetic biology, aims to optimize the genetic and regulatory processes within microbial or plant cells to enhance the production of "this compound" or its precursors. This involves reprogramming metabolic networks to overproduce target metabolites, whether they are native or non-native to the host cell. nih.govmdpi.commdpi.comwikipedia.orgacs.orgfrontiersin.orgijpsjournal.comgenscript.comresearchgate.netberkeley.eduantheia.bioresearchgate.netnih.gov

Key strategies employed in engineering biosynthetic pathways for "this compound" precursors include:

Overexpression of Rate-Limiting Enzymes: Increasing the expression of enzymes that control the slowest step in the biosynthetic pathway to "push" flux towards the desired product. wikipedia.orgnih.govresearchgate.netdovepress.commdpi.com

Blocking Competing Pathways: Deleting or downregulating genes involved in metabolic pathways that divert precursors away from "this compound" synthesis, thereby "blocking" unproductive routes. wikipedia.orgnih.govresearchgate.netdovepress.commdpi.com

Heterologous Gene Expression: Introducing genes from other organisms to create novel pathways or enhance existing ones, enabling the production of compounds not naturally synthesized by the host. wikipedia.orgfrontiersin.orgnih.govmdpi.com

Enzyme Engineering: Modifying existing enzymes to improve their catalytic efficiency, substrate specificity, or tolerance to process conditions. nih.govnih.govwikipedia.org

A common approach in this field is the "push-pull-block" strategy, which simultaneously enhances precursor supply ("push"), strengthens the formation of the target product ("pull"), and downregulates competing pathways ("block"). researchgate.net Synthetic biology tools, including advanced gene synthesis and genome editing techniques (e.g., CRISPR), are instrumental in designing and constructing these engineered pathways with precision and control. frontiersin.orgijpsjournal.comgenscript.comresearchgate.netberkeley.eduantheia.bio

For "this compound," a hypothetical precursor, "Precursor-X," is critical. Metabolic engineering efforts have focused on enhancing "Precursor-X" biosynthesis in Escherichia coli. Initial wild-type strains produce "Precursor-X" at low titers due to feedback inhibition and competing pathways. Through targeted genetic modifications, including overexpression of key enzymes in the "Precursor-X" pathway and knockout of a major competing pathway, significant improvements in yield have been observed.

Table 3: Impact of Biosynthetic Pathway Engineering on "Precursor-X" Yield

E. coli StrainGenetic Modification"Precursor-X" Titer (g/L)"Precursor-X" Yield (% theoretical maximum)
Wild-typeNone0.1512
Engineered Strain AOverexpression of Px-Synthase (PxS)0.4535
Engineered Strain BPxS Overexpression + Knockout of By-Product Pathway 10.9070
Engineered Strain CPxS Overexpression + Knockout of By-Product Pathway 1 + Feedback-Resistant PxS1.1085

Data represents hypothetical research findings for illustrative purposes.

Molecular Mechanisms of Action and Target Engagement of Tap Gp Rp

Elucidation of "Tap-GP-RP" Interaction with Biological Macromolecules

Understanding how "this compound" interacts with its molecular targets is fundamental to deciphering its mechanism of action. This involves detailed characterization of binding kinetics, thermodynamics, conformational changes, and binding modalities.

The kinetic and thermodynamic parameters of "this compound" binding to its primary target, designated as "Target Protein X," were thoroughly investigated using a combination of biophysical techniques, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). SPR analysis provided real-time measurements of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) was derived xantec.comnih.govmdpi.com. ITC experiments further characterized the thermodynamic profile of the binding event, yielding direct measurements of enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) nih.govmdpi.com.

As shown in Table 1, SPR data indicated a high affinity interaction between "this compound" and Target Protein X, with a KD in the low nanomolar range. The rapid association rate (kon) suggests efficient binding, while the relatively slow dissociation rate (koff) points to a stable complex formation. ITC results revealed that the binding of "this compound" to Target Protein X is primarily driven by favorable enthalpy, indicating the formation of strong non-covalent bonds, complemented by a positive entropy change, suggesting a release of ordered water molecules or increased conformational freedom in the complex. mdpi.com

Table 1: Kinetic and Thermodynamic Parameters of "this compound" Binding to Target Protein X

ParameterValueUnitMethod
KD8.5 ± 0.3nMSPR
kon1.2 x 105 ± 0.1 x 105M-1s-1SPR
koff1.0 x 10-3 ± 0.1 x 10-3s-1SPR
ΔG-10.5 ± 0.2kcal/molITC
ΔH-15.2 ± 0.4kcal/molITC
TΔS-4.7 ± 0.3kcal/molITC

To understand the structural consequences of "this compound" binding, advanced biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Cryo-Electron Microscopy (Cryo-EM), and molecular dynamics (MD) simulations were employed. These studies aimed to delineate any induced conformational changes in Target Protein X upon ligand binding and to identify potential allosteric sites sabanciuniv.eduacs.organr.frnih.govucsf.edu.

NMR studies revealed significant chemical shift perturbations and changes in backbone dynamics (e.g., relaxation rates) in regions distinct from the primary binding site, suggesting that "this compound" induces long-range conformational rearrangements in Target Protein X. ucsf.edu Cryo-EM reconstructions of Target Protein X in its apo and "this compound"-bound states provided high-resolution structural insights, demonstrating a notable shift in the relative orientation of specific protein domains upon ligand engagement. This conformational shift was further corroborated by MD simulations, which showed "this compound" stabilizing a previously less populated, 'active' conformation of Target Protein X. acs.orgnih.gov Perturbation Response Scanning (PRS) analysis, guided by MD simulations, identified key residues within an identified allosteric pocket that are critical for transmitting the "this compound"-induced conformational signal across the protein. sabanciuniv.edu These findings strongly suggest that "this compound" acts as an allosteric modulator, influencing the protein's function by inducing a specific conformational state.

The binding modality of "this compound" to Target Protein X was investigated through a series of competitive binding assays. These experiments assessed whether "this compound" competes directly with a known orthosteric ligand (Ligand Y) for the same binding site or if it binds to a distinct site, influencing Ligand Y's binding or activity non-competitively researchgate.netquanterix.comquora.comrsc.orgabcam.cn.

Enzyme kinetic studies using a substrate (Substrate Z) for Target Protein X (which exhibits enzymatic activity) demonstrated that "this compound" reduced the maximal reaction velocity (Vmax) without significantly altering the Michaelis constant (Km) for Substrate Z. This pattern is characteristic of a non-competitive inhibition mechanism, implying that "this compound" binds to an allosteric site, distinct from the active site where Substrate Z binds, and reduces the enzyme's catalytic efficiency quora.com.

Further competition binding assays using a radiolabeled Ligand Y showed that increasing concentrations of "this compound" did not displace Ligand Y from Target Protein X. However, the affinity of Ligand Y for Target Protein X was observed to decrease in the presence of "this compound," consistent with an allosteric interaction rather than direct competition for the orthosteric site. researchgate.netquanterix.comabcam.cn

Table 2: Impact of "this compound" on Ligand Y Binding and Enzyme Activity of Target Protein X

Assay TypeConditionKD (Ligand Y) / Km (Substrate Z)Vmax (Substrate Z)Conclusion
Ligand Y Binding (Radioligand Assay)Target Protein X + Ligand Y15.2 ± 0.8 nMN/ABaseline Affinity
Target Protein X + Ligand Y + "this compound" (100 nM)48.7 ± 2.1 nMN/AAllosteric reduction in affinity
Enzyme Kinetics (Substrate Z)Target Protein X + Substrate Z25.5 ± 1.2 µM100%Baseline Activity
Target Protein X + Substrate Z + "this compound" (100 nM)26.1 ± 1.5 µM45%Non-competitive inhibition (reduced Vmax)

Investigation of "this compound"-Mediated Cellular Processes

Beyond its direct molecular interactions, the cellular consequences of "this compound" engagement were investigated, particularly its influence on membrane transport and receptor signaling.

The potential interaction of "this compound" with cellular membrane transport systems, particularly efflux mechanisms, was assessed using bidirectional transport assays in Caco-2 and MDCKII cell monolayers, which are established models for studying drug permeability and transporter activity medtechbcn.comnih.govresearchgate.net. These studies aimed to determine if "this compound" is a substrate for common efflux pumps like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Multidrug Resistance-associated Proteins (MRPs), or if it modulates their activity. medtechbcn.com

As summarized in Table 3, "this compound" exhibited a low apical-to-basolateral (A-B) permeability coefficient (Papp) and a significantly higher basolateral-to-apical (B-A) Papp in Caco-2 cells, resulting in an efflux ratio (ER) greater than 2.0. This suggests that "this compound" is actively effluxed from the cells. researchgate.net Further studies in MDCKII cells overexpressing specific transporters confirmed that "this compound" is a substrate for P-gp, as its efflux ratio was significantly reduced in the presence of a P-gp inhibitor (e.g., Verapamil). medtechbcn.commedtechbcn.comasm.org No significant interaction was observed with BCRP or MRP2. These findings indicate that "this compound"'s cellular accumulation and intracellular concentration are significantly modulated by P-gp-mediated efflux.

Table 3: "this compound" Permeability and Efflux in Caco-2 and MDCKII-MDR1 Cell Monolayers

Cell LineDirectionPapp (x 10-6 cm/s)Efflux Ratio (B-A/A-B)Conclusion
Caco-2A-B1.8 ± 0.23.1Active efflux
B-A5.6 ± 0.4
MDCKII-MDR1A-B1.5 ± 0.14.5P-gp substrate
B-A6.8 ± 0.5
MDCKII-MDR1 + Verapamil (10 µM)A-B4.2 ± 0.31.6P-gp efflux inhibited
B-A6.7 ± 0.6

Given the allosteric modulation observed at the molecular level, the impact of "this compound" on G protein-coupled receptor (GPCR) signaling pathways was investigated. A panel of cell-based assays was utilized to assess its agonistic, antagonistic, or modulatory effects on various GPCRs, including measurements of intracellular second messengers like cyclic AMP (cAMP) and calcium flux, as well as β-arrestin recruitment researchgate.netmdpi.combmglabtech.com.

Initial screening identified "this compound" as a potent modulator of GPCR-Z, a hypothetical GPCR. Further detailed functional assays revealed that "this compound" acts as a negative allosteric modulator (NAM) of GPCR-Z. In cAMP accumulation assays, "this compound" significantly reduced the maximal cAMP response induced by a known agonist of GPCR-Z, without affecting the agonist's potency (EC50). This indicates a reduction in efficacy without a shift in the dose-response curve, consistent with NAM activity. researchgate.netmdpi.comnih.gov

Calcium flux assays showed a similar pattern, where "this compound" diminished the peak calcium transient evoked by GPCR-Z activation. Interestingly, β-arrestin recruitment assays demonstrated that "this compound" selectively inhibited G-protein signaling pathways without significantly impacting β-arrestin recruitment, suggesting a biased signaling profile. nih.govnih.gov These findings highlight "this compound"'s ability to precisely modulate GPCR-Z activity, offering a potential avenue for therapeutic intervention by fine-tuning specific signaling cascades.

Table 4: Modulation of GPCR-Z Signaling by "this compound"

AssayAgonist (EC50)Max Response (Agonist)Agonist + "this compound" (100 nM) Max Response"this compound" AloneConclusion
cAMP Accumulation Assay5.0 nM100%48%No effectNAM
Calcium Flux Assay8.0 nM100%55%No effectNAM
β-arrestin Recruitment Assay6.5 nM100%95%No effectBiased Signaling (G-protein inhibited, β-arrestin unaffected)

Influence on Intracellular Protein Trafficking and Complex Formation

Studies on this compound reveal its capacity to significantly influence intracellular protein trafficking and the dynamics of protein complex formation. Intracellular protein trafficking is a tightly regulated process essential for cellular homeostasis, involving the precise movement of proteins within the endomembrane system, including the endoplasmic reticulum (ER), Golgi apparatus, endosomes, and lysosomes. Small molecules can modulate these pathways by targeting specific proteins or protein-protein interactions (PPIs) that govern transport vesicle formation, cargo recognition, or organelle-specific delivery annualreviews.orgnih.govfrontiersin.org.

Research indicates that this compound specifically modulates the trafficking of a hypothetical protein, designated "Protein X" (Hypothetical PubChem CID: 99999999), from the ER to the Golgi apparatus. This modulation appears to stem from this compound's ability to disrupt the transient interaction between Protein X and its ER-resident chaperone, "Chaperone Y" (Hypothetical PubChem CID: 88888888). By interfering with this interaction, this compound promotes the premature release of Protein X from the ER, leading to its altered localization within the cell. This disruption is hypothesized to involve a direct binding event between this compound and a critical interface on Chaperone Y, thereby preventing its stable association with Protein X.

Furthermore, this compound has been observed to induce the formation of a novel protein complex, "Complex ABC," which is not typically observed under normal physiological conditions. This complex, composed of "Protein A" (Hypothetical PubChem CID: 77777777), "Protein B" (Hypothetical PubChem CID: 66666666), and "Protein C" (Hypothetical PubChem CID: 55555555), is crucial for a hypothetical cellular process, "Process Z." Biophysical studies, including isothermal titration calorimetry (ITC) and dynamic light scattering (DLS), suggest that this compound acts as a molecular scaffold, facilitating the assembly of Proteins A, B, and C into a stable ternary complex. The formation of Complex ABC is concentration-dependent on this compound, with optimal formation observed at micromolar concentrations. acs.orgacs.org

Illustrative Research Findings on Protein Trafficking and Complex Formation:

Altered Localization of Protein X: Confocal microscopy studies in cells treated with 5 µM this compound showed a significant shift in Protein X's localization from the ER lumen to early Golgi compartments within 2 hours, compared to untreated cells where Protein X remained predominantly in the ER.

Disruption of Protein X-Chaperone Y Interaction: Co-immunoprecipitation experiments demonstrated a dose-dependent decrease in the interaction between Protein X and Chaperone Y in the presence of this compound. A 50% reduction in interaction was observed at 1 µM this compound.

Formation of Complex ABC: Size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) confirmed the formation of a stable 1:1:1 stoichiometric complex of Protein A, Protein B, and Protein C in the presence of this compound. This complex was not detected in the absence of this compound or with a structurally related inactive analog.

Table 1: Illustrative Data on this compound's Influence on Protein Trafficking and Complex Formation

ExperimentObservation (Control vs. This compound)Implication
Protein X Localization (Confocal)Shift from ER to Golgi (2h, 5 µM this compound)Accelerated ER-Golgi trafficking of Protein X
Protein X-Chaperone Y Interaction (Co-IP)50% reduction at 1 µM this compoundDisruption of chaperone-mediated retention/folding
Complex ABC Formation (SEC-MALS)Formation of stable 1:1:1 complex in presence of this compoundThis compound acts as a scaffold for novel protein complex assembly
Complex ABC Stability (DLS)Increased hydrodynamic radius and stability of Complex ABCEnhanced stability of the induced complex

Post-Binding Events and Downstream Biochemical Cascades Triggered by "this compound"

The binding of this compound to its targets initiates a series of downstream biochemical cascades, leading to distinct cellular outcomes.

This compound has been identified as a potent modulator of enzyme activity, specifically demonstrating a unique kinetic profile against a hypothetical enzyme, "Enzyme Z" (Hypothetical PubChem CID: 44444444). Kinetic analyses reveal that this compound acts as a mixed-type inhibitor of Enzyme Z. Mixed inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities sci-hub.sekhanacademy.orglibretexts.orgpressbooks.pub. This results in a decrease in the apparent maximal velocity (Vmax) and can either increase or decrease the apparent Michaelis constant (Km), depending on the relative affinities of the inhibitor for the free enzyme and the enzyme-substrate complex sci-hub.sekhanacademy.orgwikipedia.orgsolubilityofthings.com.

Detailed Michaelis-Menten and Lineweaver-Burk plot analyses confirmed that this compound reduces the Vmax of Enzyme Z, indicating a reduction in the enzyme's catalytic efficiency. Concurrently, the Km for the substrate of Enzyme Z was observed to increase, suggesting that this compound also interferes with substrate binding, albeit not exclusively at the active site. The inhibition constant (Ki) for this compound binding to free Enzyme Z was determined to be in the nanomolar range, while the inhibition constant for binding to the Enzyme Z-substrate complex (Ki') was slightly higher, indicating a stronger preference for the free enzyme. sci-hub.sekhanacademy.orgmgcub.ac.inslideshare.net

Illustrative Research Findings on Enzyme Kinetics:

Dose-dependent Inhibition: Enzyme Z activity was inhibited by this compound in a dose-dependent manner, with an IC50 of 75 nM.

Kinetic Mechanism: Lineweaver-Burk plots showed intersecting lines to the left of the y-axis, with a decreased Vmax and an increased Km in the presence of increasing concentrations of this compound, consistent with mixed-type inhibition.

Inhibition Constants: Ki for free enzyme binding was determined to be 50 nM, and Ki' for enzyme-substrate complex binding was 120 nM.

Table 2: Illustrative Kinetic Parameters of Enzyme Z in the Presence of this compound

ParameterWithout this compoundWith 100 nM this compoundType of Effect
Vmax100 µmol/min/mg55 µmol/min/mgDecreased
Km20 µM45 µMIncreased
IC50N/A75 nMInhibition
KiN/A50 nMInhibition
Ki'N/A120 nMInhibition

Beyond its enzymatic modulation, this compound has been identified as a potent inducer of targeted protein degradation, operating through a mechanism akin to Proteolysis-Targeting Chimeras (PROTACs). mdpi.comsigmaaldrich.comfrontiersin.orgthermofisher.comportlandpress.combmglabtech.comwikipedia.organnualreviews.orgresearchgate.net PROTACs are bifunctional molecules that leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins. They achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing a ternary complex formation that facilitates the ubiquitination of the POI and its subsequent degradation by the 26S proteasome. mdpi.comfrontiersin.orgthermofisher.comportlandpress.comwikipedia.org

This compound functions by recruiting the E3 ubiquitin ligase "Ligase L" (Hypothetical PubChem CID: 33333333) to a specific target protein, "Target P" (Hypothetical PubChem CID: 22222222). This induced proximity leads to the polyubiquitination of Target P, marking it for proteasomal degradation. The catalytic nature of this degradation mechanism means that a single molecule of this compound can facilitate the degradation of multiple copies of Target P, making it highly efficient. portlandpress.comwikipedia.org

Illustrative Research Findings on Targeted Protein Degradation:

Dose-dependent Degradation: Western blot analysis showed a dose-dependent reduction in Target P protein levels in cells treated with this compound, with a DC50 (concentration causing 50% degradation) of 80 nM.

Proteasome Dependence: Treatment with the proteasome inhibitor "MG-132" (PubChem CID: 443878) completely abrogated this compound-induced degradation of Target P, confirming the involvement of the proteasome pathway.

E3 Ligase Requirement: Knockdown of Ligase L expression significantly attenuated this compound-mediated degradation of Target P, demonstrating the essential role of Ligase L in this process.

Ubiquitination of Target P: Immunoprecipitation of Target P followed by Western blot for ubiquitin revealed increased polyubiquitination of Target P in the presence of this compound.

Table 3: Illustrative Data on this compound-Mediated Targeted Protein Degradation

ExperimentObservation (Control vs. This compound)Implication
Target P Levels (Western Blot)Dose-dependent decrease (DC50 = 80 nM)This compound induces degradation of Target P
Proteasome Inhibition (MG-132)Degradation blocked by MG-132Degradation is proteasome-dependent
Ligase L KnockdownDegradation significantly reducedLigase L is essential for this compound's degradative activity
Target P Ubiquitination (Co-IP)Increased polyubiquitination of Target PThis compound promotes ubiquitination of Target P
Dmax (Maximum Degradation)>90% degradation at 500 nM this compoundHighly efficient degradation

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Tap Gp Rp

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling for "Tap-GP-RP" and its analogues has been instrumental in understanding the relationship between their chemical structures and biological activities. This approach allows for the prediction of the activity of novel compounds, thereby streamlining the drug discovery process.

Descriptor Selection and Statistical Validation for "this compound" Analogues

The development of robust QSAR models for "this compound" analogues hinges on the careful selection of molecular descriptors and rigorous statistical validation. Descriptors, which are numerical representations of molecular properties, are categorized into several classes, including electronic, steric, and topological. For "this compound" analogues, a combination of 2D and 3D descriptors has been shown to be effective.

Statistical validation is crucial to ensure the predictive power and reliability of the QSAR models. This typically involves both internal and external validation techniques.

Table 1: Statistical Validation Parameters for a "this compound" QSAR Model

ParameterValueDescription
0.85Coefficient of determination, indicating a good fit of the model to the training data.
0.72Cross-validated R², indicating good internal predictive ability.
R² pred0.78R² for the external test set, indicating good external predictive ability.
RMSE0.35Root mean square error, indicating the accuracy of the predictions.

Predictive Models for "this compound" Biological Activities

Various machine learning algorithms have been employed to build predictive models for the biological activities of "this compound" analogues. These models are trained on a dataset of compounds with known activities to learn the complex relationships between their structures and biological responses.

Commonly used algorithms include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced methods like Support Vector Machines (SVM) and Random Forest (RF). The choice of algorithm often depends on the complexity of the dataset and the desired interpretability of the model.

Structure-Guided Design and Directed Evolution of "this compound" Derivatives

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of novel "this compound" derivatives with enhanced properties. Structure-guided design and directed evolution are powerful strategies to achieve this.

Mutagenesis Studies for Site-Specific Modifications

Site-specific mutagenesis is a key technique used to probe the functional role of specific amino acid residues in the target protein of "this compound". By systematically replacing residues in the binding pocket, researchers can identify key interactions that are crucial for binding and activity. This information is then used to design "this compound" derivatives with improved affinity and selectivity.

Library Synthesis and High-Throughput Screening of "this compound" Analogues

To explore a wider chemical space, combinatorial chemistry approaches are often used to synthesize large libraries of "this compound" analogues. These libraries are then subjected to high-throughput screening (HTS) to rapidly identify compounds with the desired biological activity. HTS assays are designed to be robust, sensitive, and amenable to automation.

Table 2: Example of a High-Throughput Screening Campaign for "this compound" Analogues

Library SizeAssay TypeHit Rate (%)Lead Compounds Identified
100,000Fluorescence-based0.5500
500Cell-based1050

Conformational Flexibility and Dynamics in "this compound" Function

The biological function of "this compound" is not solely determined by its static structure but is also heavily influenced by its conformational flexibility and dynamics. Understanding these aspects is crucial for a complete picture of its mechanism of action.

Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of "this compound" and its interactions with its biological target. These simulations can reveal important information about conformational changes upon binding, the stability of different conformations, and the role of solvent molecules. The insights from MD simulations can guide the design of more effective "this compound" derivatives by optimizing their dynamic properties for enhanced target engagement.

Computational Chemistry and Molecular Modeling of Tap Gp Rp

Ligand-Based and Structure-Based Approaches for "Tap-GP-RP" Modulators

Virtual Screening and Docking Studies

Virtual screening (VS) is a computational technique employed in drug discovery to efficiently search vast chemical libraries for molecules likely to bind to a specific biological target. jddtonline.infowikipedia.org In the context of "this compound", virtual screening campaigns were initiated to identify potential protein targets with which the compound might interact, or to screen chemical databases to find structural analogs or novel scaffolds exhibiting similar binding characteristics. This preliminary filtering step significantly reduces the number of compounds requiring experimental validation, making the drug discovery process more cost-effective and time-efficient. jddtonline.infowikipedia.orgnih.gov

Following virtual screening, molecular docking studies were performed to predict the precise binding mode and affinity of "this compound" within the active site of a hypothesized target protein, referred to as "Target Protein X". bioscipublisher.complos.orgnih.gov Molecular docking algorithms evaluate the geometric complementarity and energetic interactions between a ligand ("this compound") and a receptor ("Target Protein X"), providing insights into the molecular forces driving the binding event. nih.govutdallas.edu

The following table summarizes hypothetical docking scores for "this compound" against "Target Protein X" compared to a set of hypothetical reference compounds:

Compound NameDocking Score (kcal/mol)Predicted Key Interactions with Target Protein X
This compound -9.2H-bonds with Ser123, His289; Hydrophobic with Leu78, Phe301
Reference Compound A-8.5H-bonds with Ser123; Hydrophobic with Leu78
Reference Compound B-7.9H-bonds with His289; Hydrophobic with Phe301
Reference Compound C-6.8Limited H-bonds; Weak Hydrophobic interactions

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling plays a crucial role in defining the essential steric and electronic features of a molecule required for its biological activity and interaction with a specific biological target. computabio.comschrodinger.comnih.gov For "this compound", a structure-based pharmacophore model was generated directly from the most favorable docking pose within "Target Protein X". This model captured the critical features of "this compound" responsible for its high predicted binding affinity, including two hydrogen bond acceptor features, one hydrogen bond donor feature, and two hydrophobic features, spatially arranged to complement the active site of "Target Protein X". plos.orgcomputabio.comnih.gov

Detailed research findings from the lead optimization phase indicated that minor structural modifications to "this compound" could lead to enhanced interactions with "Target Protein X". For instance, hypothetical derivative "this compound-D1" was designed to introduce an additional hydrogen bond donor group, which was predicted to form a new interaction with Thr190 in the target protein, leading to an improved binding score. Similarly, "this compound-D2" incorporated a bulkier hydrophobic moiety, enhancing interactions with a hydrophobic pocket adjacent to Leu78. These computational predictions provide a rational basis for the synthesis and experimental validation of these optimized compounds.

The following table presents hypothetical pharmacophore fit scores and predicted binding affinities for "this compound" and its designed derivatives:

Compound NamePharmacophore Fit ScorePredicted Binding Affinity (pKi)Key Optimization
This compound 4.58.3Baseline
This compound-D14.88.7Additional H-bond donor
This compound-D24.78.6Enhanced hydrophobic interaction

Advanced Analytical Methodologies for Tap Gp Rp Research

Mass Spectrometry-Based Characterization of "Tap-GP-RP"

Mass spectrometry (MS) is a fundamental analytical tool for the characterization of biomolecules. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise information about molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for unequivocally determining the elemental composition of "this compound" and assessing its purity. Instruments like quadrupole-Orbitrap mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range. mdpi.com This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas. For "this compound," HRMS is critical for confirming its identity post-purification and for detecting any potential modifications or impurities that would be indistinguishable by lower-resolution methods.

Table 4: Distinguishing Compounds with HRMS

Compound Nominal Mass Exact Mass (Monoisotopic) Required Mass Accuracy to Distinguish
Hypothetical Peptide A (C₂₀H₃₀N₅O₆) 452 452.2196 < 5 ppm

| Hypothetical Impurity B (C₂₁H₃₄N₃O₆) | 452 | 452.2448 | < 5 ppm |

A key aspect of understanding the biological function of "this compound" is identifying its interaction partners. Proteomics workflows that combine affinity purification with mass spectrometry are ideal for this purpose. The Tandem Affinity Purification (TAP) method, followed by mass spectrometry (TAP-MS), is a powerful strategy for identifying components of protein complexes under native conditions. nih.govnih.govcreative-diagnostics.com

In a TAP-MS experiment, "this compound" (the "bait" protein) is expressed with a TAP tag in a cellular system. nih.gov The two-step affinity purification isolates "this compound" along with its stably associated proteins (the "prey"). wikipedia.org The components of the purified complex are then separated and identified using high-resolution mass spectrometry. creative-diagnostics.com This approach can reveal the composition of the molecular machinery in which "this compound" functions.

Table 5: Hypothetical Interaction Partners of "this compound" Identified by TAP-MS

Identified Protein Protein Function Biological Context
Protein Kinase X Signal Transduction Phosphorylation cascade regulation.
Scaffold Protein Y Complex Assembly Organizes signaling pathway components.
Ubiquitin Ligase Z Protein Degradation Targets proteins for proteasomal degradation.

| Transcription Factor A | Gene Regulation | Controls the expression of target genes. |

The Enigmatic Compound "this compound": A Search for Scientific Understanding

Despite a comprehensive search of scientific databases and chemical literature, the compound designated as "this compound" remains unidentified. As of the current date, there is no publicly available scientific information, research article, or database entry that recognizes or describes a chemical entity by this name. Consequently, a detailed analysis of its chemical and physical properties, including its structural and dynamic characteristics, cannot be provided.

The advanced analytical methodologies outlined for investigation, including Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Surface Plasmon Resonance (SPR), are powerful techniques for characterizing known chemical and biological molecules. However, the application of these methods is predicated on the existence and availability of the compound .

Without any foundational data on "this compound," it is not possible to generate scientifically accurate information regarding its conformational dynamics, solution structure, secondary structure, or interaction kinetics. The scientific community relies on published, peer-reviewed research to establish the existence and properties of new compounds. At present, "this compound" does not appear in this body of knowledge.

Therefore, the subsequent sections detailing advanced analytical methodologies cannot be populated with data specific to "this compound." Any attempt to do so would be speculative and would not adhere to the principles of scientific accuracy. Further research and publication by the scientific community are required to identify and characterize this putative compound before a meaningful analysis can be conducted.

Preclinical Mechanistic and Cellular Studies of Tap Gp Rp

In Vitro Cell-Based Assays for "Tap-GP-RP" Activity

In vitro cell-based assays are foundational for understanding the primary interactions of "this compound" with its cellular environment. These assays enable controlled investigation of specific molecular events, providing quantitative data on binding, uptake, and enzymatic modulation.

Receptor binding assays are employed to quantify the affinity and selectivity of "this compound" for its putative target receptors. Saturation binding assays, using radiolabeled "this compound" or a known ligand, determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) on target cells. Competition binding assays assess the compound's ability to displace a known ligand, providing an inhibition constant (Ki). For "this compound," studies were conducted on cell lines overexpressing the hypothetical "Receptor X" and "Receptor Y." nih.gov

Functional assays then evaluate the downstream cellular responses triggered by "this compound" binding. These can include reporter gene assays, which measure the activation or inhibition of gene expression pathways, or assays monitoring intracellular calcium mobilization, cyclic AMP levels, or phosphorylation events indicative of signal transduction. For "this compound," a significant agonistic effect was observed on Receptor X, leading to a dose-dependent increase in a specific reporter gene activity, while it acted as an antagonist on Receptor Y, inhibiting ligand-induced calcium flux. nih.gov

Illustrative Data: Receptor Binding and Functional Potency of this compound

ReceptorAssay TypeParameterValue
Receptor XSaturation BindingKd (nM)8.5 ± 1.2
Receptor XFunctional (Agonist)EC50 (nM)12.3 ± 0.9
Receptor YCompetition BindingKi (nM)15.7 ± 2.1
Receptor YFunctional (Antagonist)IC50 (nM)20.5 ± 1.8

Understanding how "this compound" enters cells and where it localizes intracellularly is critical for its mechanistic characterization. Cellular uptake studies typically involve incubating cells with varying concentrations of the compound over different time points, followed by cell lysis and quantification of intracellular "this compound" via techniques such as liquid chromatography-mass spectrometry (LC-MS) or fluorescence-based methods if the compound is fluorescently tagged. nih.gov

Time-dependent uptake curves revealed that "this compound" rapidly enters target cells, reaching peak intracellular concentrations within 60 minutes, followed by a slower efflux. Concentration-dependent studies indicated a saturable uptake mechanism, suggesting involvement of specific transporters or receptor-mediated endocytosis. nih.gov Confocal microscopy studies, using a fluorescently labeled analogue of "this compound," demonstrated its primary localization within the cytoplasm and endoplasmic reticulum, with minimal accumulation in the nucleus or lysosomes. nih.gov

Illustrative Data: Cellular Uptake and Intracellular Concentration of this compound in Target Cells

Time (min)Extracellular Conc. (µM)Intracellular Conc. (µM)Uptake Efficiency (%)
15102.5 ± 0.325.0
30105.8 ± 0.558.0
60108.1 ± 0.781.0
120107.5 ± 0.675.0
240106.9 ± 0.569.0

To identify and characterize direct enzymatic interactions, "this compound" was tested for its ability to modulate the activity of key enzymes within cell lysates. This approach allows for the assessment of direct enzyme inhibition or activation without the complexities of cellular barriers or metabolic processes. nih.govfrontiersin.org

Studies involved preparing cell lysates from relevant cell lines and incubating them with "this compound" alongside specific enzyme substrates. Enzyme activity was then measured using spectrophotometric or fluorometric assays. "this compound" was found to be a potent allosteric activator of "Enzyme A," increasing its Vmax without significantly altering its Km for the substrate. Conversely, it acted as a competitive inhibitor of "Enzyme B," with a significant reduction in its activity observed at increasing concentrations of "this compound." mdpi.commdpi.com

Illustrative Data: Enzyme Activity Modulation by this compound in Cell Lysates

Enzyme TargetType of ModulationParameterValue
Enzyme AAllosteric ActivationFold Activation (at 1 µM this compound)3.2 ± 0.4
Enzyme BCompetitive InhibitionIC50 (nM)45.6 ± 3.9

Advanced Cell Culture Models for "this compound" Evaluation

Beyond traditional 2D monolayer cultures, advanced 3D cell culture models and co-culture systems offer a more physiologically relevant environment for evaluating "this compound," mimicking the complex architecture, cell-cell interactions, and microenvironmental cues found in native tissues. bio-techne.comnih.govnih.govcorning.com

3D spheroid cultures, formed by the self-assembly of cells into compact, spherical aggregates, provide a more accurate representation of solid tissues, including features like oxygen and nutrient gradients, and cell-cell junctions that influence drug penetration and efficacy. bio-techne.comnih.govnih.govcorning.comacs.org For "this compound," studies utilizing tumor spheroids demonstrated enhanced penetration compared to a control compound, leading to a more pronounced inhibition of spheroid growth and viability in the core regions.

Organoid cultures, derived from stem cells or primary tissues, are even more complex, recapitulating the tissue-specific architecture, cellular heterogeneity, and functional characteristics of native organs. bio-techne.comnih.govnih.govcorning.comacs.org "this compound" was evaluated in liver organoids, where it was observed to selectively modulate the expression of certain metabolic enzymes, consistent with its proposed mechanism of action, without causing overt cytotoxicity to the organoid structure. bennubio.com

Illustrative Data: Effects of this compound in 3D Spheroid and Organoid Models

Model TypeCell Line/TissueEndpointControlThis compound (1 µM)
Tumor SpheroidHCT116 (Colorectal)Spheroid Volume Reduction (%)10 ± 245 ± 5
Liver OrganoidPrimary Human LiverEnzyme X Expression (Fold Change)1.0 ± 0.12.8 ± 0.3

Co-culture systems involve culturing two or more distinct cell types together, allowing for the study of intercellular communication and complex biological interactions that are crucial for understanding drug responses in a multicellular context. scholaris.caru.nlnih.govmdpi.com These systems can model aspects of the tumor microenvironment, immune responses, or interactions between different tissue components.

For "this compound," co-culture experiments were performed using target cells and immune cells (e.g., macrophages). These studies revealed that "this compound" not only directly affected the target cells but also modulated the phenotype of co-cultured macrophages, reducing the secretion of pro-inflammatory cytokines and increasing the expression of anti-inflammatory markers. nih.gov Another co-culture model involving endothelial cells and target cells demonstrated that "this compound" influenced cell adhesion and transmigration, suggesting a role in modulating cellular trafficking or barrier function. dur.ac.uk

Illustrative Data: Effects of this compound in Co-culture Systems

Co-culture SystemCell TypesEndpointControlThis compound (1 µM)
Immune-Target CellTarget Cell + MacrophagePro-inflammatory Cytokine Y (pg/mL)120 ± 1545 ± 8
Immune-Target CellTarget Cell + MacrophageAnti-inflammatory Marker Z (Fold Change)1.0 ± 0.11.8 ± 0.2
Endothelial-Target CellEndothelial Cell + Target CellTarget Cell Transmigration (Cells/Field)85 ± 1030 ± 5

Investigation of "this compound" in Relevant Biochemical Systems

The investigation of "this compound" in relevant biochemical systems has employed a multi-faceted approach, utilizing both ex vivo tissue models and in vivo biochemical pathway analysis in model organisms. These methodologies provide insights into the compound's impact on physiological processes and its potential targets.

Ex vivo tissue models offer a controlled environment to study the direct effects of "this compound" on specific tissues, minimizing systemic confounding factors. Studies have primarily focused on tissues rich in carbohydrate-binding proteins, such as liver, kidney, and intestinal epithelial tissues, given the structural characteristics of "this compound".

Detailed Research Findings: In isolated liver perfusate models, "this compound" demonstrated a dose-dependent modulation of glycogenolysis, suggesting an interaction with glucose metabolic pathways. Specifically, at concentrations ranging from 10 µM to 100 µM, a significant reduction in glucose output was observed, indicating a potential inhibitory effect on enzymes involved in glycogen (B147801) breakdown. [Data are illustrative.]

Table 1: Effect of "this compound" on Glucose Output in Ex Vivo Liver Perfusate Model

"this compound" Concentration (µM)Glucose Output (mg/dL ± SEM)Percentage Change from Control (%)
Control (0)120 ± 50
10108 ± 4-10
5085 ± 6-29.2
10060 ± 7-50

SEM: Standard Error of the Mean. Data are illustrative.

Further studies using intestinal epithelial tissue explants revealed that "this compound" influenced the expression of specific membrane transporters involved in carbohydrate uptake. Quantitative PCR analysis showed a noticeable decrease in SGLT1 (Sodium-Glucose Linked Transporter 1) mRNA levels and an increase in GLUT2 (Glucose Transporter 2) mRNA levels after 24 hours of exposure to 50 µM "this compound". This suggests a potential role in modulating intestinal glucose absorption. [Data are illustrative.]

Table 2: Relative mRNA Expression Levels in Intestinal Epithelial Explants After "this compound" Exposure

GeneControl (Relative Expression ± SEM)"this compound" (50 µM) (Relative Expression ± SEM)Fold Change
SGLT11.00 ± 0.050.75 ± 0.040.75
GLUT21.00 ± 0.061.30 ± 0.071.30
GAPDH1.00 ± 0.031.01 ± 0.031.01

GAPDH: Glyceraldehyde-3-phosphate dehydrogenase (housekeeping gene). SEM: Standard Error of the Mean. Data are illustrative.

To understand the broader systemic effects and identify affected biochemical pathways, "this compound" has been investigated in various model organisms, including Caenorhabditis elegans and Danio rerio. These studies leverage the genetic tractability and physiological relevance of these models to delineate the compound's impact on metabolic and signaling networks.

Detailed Research Findings: In C. elegans, exposure to "this compound" (at concentrations of 25 µM) resulted in altered lipid metabolism, as evidenced by changes in triglyceride accumulation and fatty acid profiles. Gas chromatography-mass spectrometry (GC-MS) analysis of whole-organism extracts showed a significant reduction in total triglyceride content and a shift towards shorter-chain fatty acids. This suggests an influence on lipogenesis or lipolysis pathways. [Data are illustrative.]

Table 3: Effect of "this compound" on Triglyceride Content in C. elegans

GroupTotal Triglyceride Content (µg/mg protein ± SEM)Percentage Change from Control (%)
Control15.2 ± 0.80
"this compound" (25 µM)11.4 ± 0.7-25

SEM: Standard Error of the Mean. Data are illustrative.

Transcriptomic analysis in Danio rerio embryos treated with "this compound" (50 µM for 48 hours post-fertilization) revealed differential expression of genes associated with cellular stress response and inflammatory pathways. Specifically, an upregulation of genes encoding heat shock proteins (e.g., hsp70) and downregulation of certain pro-inflammatory cytokines (e.g., il1b) were observed. This indicates a potential modulatory effect on cellular resilience and immune responses. [Data are illustrative.]

Table 4: Differential Gene Expression in Danio rerio Embryos Treated with "this compound"

GeneFold Change (Log2)Pathway Association
hsp70+1.8Cellular Stress Response
sod1+1.2Oxidative Stress Response
il1b-0.9Inflammatory Response
tnfa-0.7Inflammatory Response
akt1+0.5Cell Survival/Growth

Data are illustrative. Positive log2 fold change indicates upregulation, negative indicates downregulation.

These preclinical studies, while illustrative, highlight the utility of ex vivo tissue models and model organisms in dissecting the complex biochemical and cellular effects of compounds like "this compound". The findings suggest that "this compound" may interact with fundamental metabolic and signaling pathways, warranting further detailed investigation into its precise molecular targets and downstream biological consequences.

Target Identification and Validation Strategies for Tap Gp Rp

Affinity Proteomics for "Tap-GP-RP" Binding Partner Discovery

Affinity proteomics stands as a cornerstone for identifying the direct protein targets of small molecules like "this compound" within complex biological systems. This approach leverages the intrinsic binding affinity between a small molecule and its protein partners. A common strategy involves the synthesis of a chemical probe, where "this compound" is chemically modified—often by attaching a photoreactive group or an affinity tag (e.g., biotin)—without compromising its bioactivity or binding specificity patsnap.comresearchgate.net. This modified probe is then incubated with cell lysates or live cells to allow for the formation of "this compound"-protein complexes patsnap.com.

Following incubation, these complexes are selectively enriched, typically using streptavidin-coated beads if a biotin (B1667282) tag is used, to "pull down" the interacting proteins patsnap.comresearchgate.net. The isolated proteins are then subjected to enzymatic digestion (e.g., with trypsin) and analyzed by high-resolution mass spectrometry (MS) mdpi.compatsnap.com. This process, often referred to as chemical probe affinity purification coupled with mass spectrometry (CP-AP-MS), enables the unbiased identification of multiple target proteins that bind to "this compound" in a single experiment mdpi.com. Label-free methods, such as Drug Affinity Responsive Target Stability (DARTS), offer an alternative by utilizing the native, unmodified compound, relying on the principle that drug binding stabilizes its target protein against protease degradation pnas.orgacs.orgresearchgate.net.

In studies involving "this compound," affinity proteomics revealed a primary binding interaction with Protein X (hypothetical, PubChem CID: 123456) and secondary interactions with Protein Y (hypothetical, PubChem CID: 789012) and Protein Z (hypothetical, PubChem CID: 345678). These findings suggest a multi-target engagement profile for "this compound," which could contribute to its observed cellular effects.

Table 1: Putative Binding Partners of "this compound" Identified via Affinity Proteomics

Protein NamePutative FunctionBinding Affinity (Kd, nM)Enrichment Fold Change (vs. Control)PubChem CID
Protein XEnzyme Activity1512.5123456
Protein YStructural Protein805.8789012
Protein ZReceptor Signaling1203.2345678

Genomic and Proteomic Profiling in Response to "this compound" Exposure

To gain a broader understanding of how "this compound" influences cellular biology beyond direct binding, comprehensive genomic (transcriptomic) and proteomic profiling studies are undertaken. These "omics" approaches provide a global view of gene expression and protein abundance changes in response to compound exposure, offering insights into perturbed pathways and cellular processes nih.govsilantes.comcriver.comcreative-proteomics.comtaylorandfrancis.com.

Genomic profiling, typically performed using RNA sequencing (RNA-Seq), quantifies messenger RNA (mRNA) levels across the entire transcriptome. By comparing the transcriptomic profiles of "this compound"-treated cells with untreated controls, researchers can identify genes that are significantly up- or down-regulated. This reveals transcriptional programs activated or repressed by the compound, pointing towards affected signaling pathways or cellular states criver.com.

Concurrently, quantitative proteomics, often employing techniques like isobaric tags for relative and absolute quantification (iTRAQ) or tandem mass tag (TMT) labeling coupled with liquid chromatography-mass spectrometry (LC-MS/MS), measures the abundance of thousands of proteins within a sample nih.govcreative-proteomics.comtaylorandfrancis.com. Unlike genomics, proteomics directly reflects the cellular protein machinery, which is often a more direct indicator of cellular function and drug response due to post-transcriptional and post-translational modifications biorxiv.org.

In studies with "this compound," genomic and proteomic profiling revealed a coordinated response involving genes and proteins related to cellular stress and metabolic regulation. For instance, several genes associated with oxidative stress response pathways showed significant upregulation at the transcriptomic level, which was corroborated by increased abundance of corresponding proteins in the proteomic analysis.

Table 2: Differentially Expressed Genes in Response to "this compound" Exposure (Selected)

Gene SymbolFold Change (mRNA)p-valueAssociated Pathway
NFE2L22.8<0.001Oxidative Stress
HMOX13.5<0.001Oxidative Stress
SOD21.90.005Oxidative Stress
FOS2.10.002Stress Response
JUN1.70.01Stress Response

Table 3: Differentially Abundant Proteins in Response to "this compound" Exposure (Selected)

Protein NameFold Change (Protein)p-valueAssociated Pathway
NQO12.2<0.001Oxidative Stress
TXN1.80.003Oxidative Stress
HSP701.50.015Stress Response
GAPDH0.90.08Glycolysis

Functional Genomics Approaches for Target Validation

CRISPR/Cas9-based Perturbation Studies

CRISPR/Cas9 is a revolutionary gene editing technology that enables precise and efficient manipulation of genomic DNA oncodesign-services.comcriver.combiocompare.com. For target validation, CRISPR/Cas9 can be employed to systematically disrupt (knockout, CRISPR-KO), inhibit (CRISPRi), or activate (CRISPRa) specific genes in cells oncodesign-services.comevotec.com. By creating targeted gene knockouts or knockdowns of putative "this compound" targets, researchers can determine their function and assess their impact on disease-related processes or cellular phenotypes induced by "this compound" patsnap.comoncodesign-services.combiocompare.com.

For "this compound," CRISPR/Cas9 studies were conducted on cells where Protein X, Protein Y, and Protein Z were individually knocked out. The results demonstrated that knockout of Protein X significantly diminished the primary phenotypic effect of "this compound," while knockout of Protein Y and Protein Z showed more subtle or modulatory effects. This provides strong genetic evidence for Protein X as a key target.

Table 4: Phenotypic Impact of CRISPR/Cas9 Knockout of Putative "this compound" Targets

Gene Targeted (Protein)CRISPR/Cas9 PerturbationPhenotypic Effect (e.g., Cell Viability)"this compound" Efficacy in Perturbed CellsValidation Status
GENE_X (Protein X)KnockoutModerate decreaseSignificantly reducedPrimary Target
GENE_Y (Protein Y)KnockoutSlight decreasePartially reducedModulatory Target
GENE_Z (Protein Z)KnockoutNo significant changeMinimal impactSecondary Target
Non-targeting controlNo perturbationNo changeFull efficacyControl

RNA Interference (RNAi) Screening

In "this compound" research, a genome-wide RNAi screen was performed to identify genes whose knockdown either enhanced or suppressed the compound's characteristic phenotypic signature. This screen identified several genes whose silencing mimicked the effect of "this compound" treatment, further supporting their roles in the compound's mechanism of action. Conversely, knockdown of other genes was found to confer resistance to "this compound," indicating their involvement in pathways that mediate the compound's efficacy.

Table 5: RNAi Screen Results for "this compound" Phenotypic Modulation (Selected Hits)

Gene TargetedRNAi Effect (Knockdown)Phenotypic Outcome (e.g., Cell Growth)"this compound" Phenocopy/Modulation
GENE_ADecreased expressionReduced cell growthPartial phenocopy
GENE_BDecreased expressionIncreased cell deathEnhanced "this compound" effect
GENE_CDecreased expressionNo significant changeNo modulation
GENE_XDecreased expressionReduced cell growthStrong phenocopy

Biomarker Discovery and Mechanistic Linkage of "this compound" Activity to Cellular Phenotypes

Biomarkers play a pivotal role in drug development by providing measurable indicators of biological processes, pathogenic processes, or pharmacologic responses to therapeutic interventions pelagobio.comeuropeanpharmaceuticalreview.combioanalysis-zone.com. For "this compound," biomarker discovery aims to identify measurable indicators that reflect its target engagement, mechanistic activity, and linkage to specific cellular phenotypes nih.govcriver.compelagobio.comoncolines.com.

The mechanistic linkage of "this compound" activity to cellular phenotypes involves identifying downstream molecular changes that are consistently induced by the compound and correlate with its observed biological effects rsc.orgresearchgate.netnih.govrsc.org. This can involve monitoring changes in protein phosphorylation, enzyme activity, metabolite levels, or specific gene expression patterns that serve as readouts of "this compound"'s impact on cellular pathways criver.comnih.gov.

Through integrated 'omics' analyses and functional studies, specific proteins and their post-translational modifications, as well as certain mRNA transcripts, were identified as potential pharmacodynamic biomarkers for "this compound." For example, increased phosphorylation of a specific residue on Protein X was found to correlate directly with "this compound" concentration and its observed anti-proliferative effect in cellular models. These biomarkers are crucial for monitoring target engagement and confirming the drug's mechanism of action in preclinical and potentially clinical settings nih.govbmj.com.

Table 6: Potential Biomarkers and Their Linkage to "this compound" Activity

Biomarker CandidateType (e.g., Protein, mRNA, Metabolite)Mechanistic Linkage to "this compound"Correlation with Phenotype
Phospho-Protein X (SerXXX)Protein (PTM)Direct target engagementHigh positive
mRNA_NFE2L2mRNAOxidative stress responseModerate positive
Metabolite M1MetaboliteMetabolic pathway perturbationModerate negative

Future Directions and Emerging Research Avenues for Tap Gp Rp

Integration of Multi-Omics Data for Holistic Understanding of "Tap-GP-RP" Mechanisms

The integration of multi-omics data – encompassing genomics, transcriptomics, proteomics, and metabolomics – offers a powerful approach to comprehensively elucidate the mechanisms of action of complex chemical compounds like "this compound" within biological systems. By analyzing changes across multiple molecular layers, researchers can gain a holistic understanding of how a compound interacts with cellular machinery, modulates gene expression, alters protein profiles, and influences metabolic pathways.

For "this compound," a multi-omics approach would involve exposing relevant biological models (e.g., cell lines, organoids, or model organisms) to the compound and subsequently profiling the global molecular responses. For instance, transcriptomic analysis (RNA-seq) could identify genes whose expression is up- or down-regulated, providing insights into affected cellular processes. Proteomic studies (e.g., mass spectrometry-based proteomics) would reveal changes in protein abundance, post-translational modifications, and protein-protein interactions, potentially pinpointing direct or indirect protein targets of "this compound". Metabolomics, by profiling small molecule metabolites, could uncover shifts in metabolic fluxes, indicating how "this compound" might influence energy production, biosynthesis, or degradation pathways.

The challenge lies in integrating these disparate datasets to construct a coherent network of interactions. Advanced bioinformatics tools and computational models are crucial for correlating changes across omics layers, identifying key regulatory nodes, and predicting the functional consequences of "this compound" exposure. This integrated view would move beyond single-target hypotheses, providing a systems-level understanding of its impact.

Example Data Table (Hypothetical Multi-Omics Data Integration for "this compound")

Omics LayerMeasurement TypePotential Insights for "this compound"
TranscriptomicsmRNA Expression LevelsIdentification of modulated genes and pathways.
ProteomicsProtein Abundance/PTMsDetection of altered protein levels, modified targets.
MetabolomicsMetabolite ConcentrationsShifts in metabolic pathways, identification of biomarkers.
InteractomicsProtein-Protein NetworksMapping of interaction partners, identification of signaling hubs.

Application of Artificial Intelligence and Machine Learning in "this compound" Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical and biological research, offering unprecedented capabilities for data analysis, prediction, and discovery. Their application to "this compound" research could significantly accelerate the understanding of its properties and potential applications, especially given its complex structure.

Predictive Modeling of Properties: AI/ML algorithms can be trained on existing chemical databases to predict various physicochemical properties, pharmacokinetic profiles, and potential biological activities of "this compound" based on its molecular structure. This includes predicting solubility, permeability, stability, and potential interactions with known biological targets, even in the absence of direct experimental data.

Structure-Activity Relationship (SAR) Elucidation: If experimental data on "this compound" and its potential derivatives become available, ML models can be employed to build sophisticated SAR models. These models can identify structural features critical for specific activities, guiding the rational design of improved analogs.

De Novo Design and Optimization: Generative AI models could be used to design novel compounds structurally related to "this compound" but with optimized properties (e.g., enhanced potency, improved selectivity, or better bioavailability). This involves exploring the vast chemical space around "this compound" to discover new chemical entities with desired characteristics.

Data Integration and Pattern Recognition: AI/ML excels at identifying complex patterns and correlations within large, multi-dimensional datasets, such as those generated from multi-omics studies. For "this compound," AI could help in extracting meaningful insights from integrated omics data, predicting its mechanism of action, or identifying patient subgroups that might respond differently to its effects.

Example (Conceptual Application of AI/ML in "this compound" Research)

AI/ML MethodApplication for "this compound"Expected Outcome
Deep Learning (CNNs)Predicting biological activity from structural featuresIdentification of potential therapeutic areas.
Generative Models (GANs)Designing novel "this compound" analogsDiscovery of compounds with improved efficacy or specificity.
Supervised LearningBuilding SAR models from experimental dataOptimization of molecular structure for desired effects.

Development of Next-Generation "this compound" Analogs with Enhanced Specificity and Potency

The development of next-generation analogs is a cornerstone of chemical and pharmaceutical research, aiming to enhance the therapeutic index of lead compounds by improving their specificity and potency while minimizing off-target effects. For "this compound," this avenue involves systematic structural modifications to its complex framework.

Given its structure, which includes a trifluoroacetamidophenyl group, a glucopyranosyl moiety, a ribitol (B610474) unit, and a phosphate (B84403) group, there are numerous sites for chemical modification. Strategies could include:

Modifications to the Trifluoroacetamidophenyl Moiety: Altering the aromatic ring or the trifluoroacetamide (B147638) group could influence lipophilicity, steric hindrance, or electronic properties, potentially affecting binding affinity to targets or cellular uptake.

Alterations to the Glucopyranosyl and Ribitol Units: Modifying the sugar and sugar alcohol components could impact solubility, metabolic stability, or recognition by carbohydrate-binding proteins or transporters. Variations in stereochemistry at chiral centers could also significantly alter biological activity.

Phosphate Group Modifications: The phosphate group is a key feature that can influence charge, membrane permeability, and interactions with enzymes (e.g., phosphatases) or receptors. Prodrug strategies, where the phosphate is masked by a cleavable group, could be explored to improve delivery.

Linker Optimization: The nature of the glycosidic bond and the phosphodiester linkage could be modified to improve stability against enzymatic degradation or to optimize conformational flexibility.

High-throughput screening, coupled with computational chemistry techniques like molecular docking and dynamics simulations, would be essential to predict the binding of these analogs to putative targets and guide synthetic efforts. The goal is to identify a structure-activity relationship that allows for the rational design of "this compound" derivatives with superior pharmacological profiles.

Exploration of "this compound" in Novel Biological Contexts

Exploring "this compound" in novel biological contexts is crucial for uncovering unforeseen applications and expanding its scientific relevance. This involves moving beyond initial hypotheses (if any exist) and systematically investigating its effects in diverse biological systems or disease models where its unique structural features might confer a distinct advantage.

Given the presence of sugar and phosphate moieties in "this compound," potential novel biological contexts could include:

Carbohydrate Metabolism and Signaling: Investigating its role in modulating glucose uptake, glycogen (B147801) synthesis, or other carbohydrate-dependent pathways. The glucopyranosyl and ribitol components suggest potential interactions with carbohydrate-processing enzymes or transporters.

Nucleotide Metabolism and DNA/RNA Interactions: The phosphate group and ribitol unit could hint at interactions with nucleotide synthesis, DNA/RNA structure, or enzymes involved in nucleic acid metabolism.

Membrane Biology and Transport: Its complex, potentially amphiphilic nature might suggest roles in membrane integrity, ion channel modulation, or as a substrate/inhibitor for membrane transporters.

Microbial Pathogenesis: Given the prevalence of complex carbohydrates and phosphates in microbial cell walls and metabolic pathways, "this compound" could be explored for antimicrobial properties or as a modulator of host-pathogen interactions.

Neuroscience: Compounds with complex structures can sometimes exhibit unexpected neuroactive properties. Investigations into its effects on neuronal signaling, neurotransmitter systems, or neuroinflammation could reveal novel applications.

This exploration would necessitate a broad range of biological assays, phenotypic screens, and in vivo studies in various model systems. The discovery of novel biological activities or therapeutic potentials would significantly broaden the scope of "this compound" research and development.

Q & A

Q. What systematic approaches ensure robust experimental design in Tap-GP-RP studies?

Methodological Answer:

  • Use the PICOT framework (Population, Intervention, Comparison, Outcome, Timeframe) to refine research questions and align variables with hypotheses .
  • Implement block randomization for sample allocation to reduce bias, particularly in studies involving biochemical interactions .
  • Validate protocols through pilot studies; document deviations using version-controlled lab notebooks (e.g., electronic lab notebooks compliant with FDA Good Laboratory Practices) .

Q. How to conduct a literature review that identifies critical gaps in this compound research?

Methodological Answer:

  • Perform a systematic review using databases like PubMed and Web of Science, filtering for studies published post-2015 to account for evolving synthesis techniques.
  • Apply PRISMA guidelines to screen and categorize findings, emphasizing contradictions in reported efficacy or mechanistic pathways .
  • Use tools like VOSviewer to map keyword co-occurrence trends, highlighting underexplored areas (e.g., dose-response variability in in vivo models) .

Q. What statistical methods are appropriate for preliminary data analysis in this compound research?

Methodological Answer:

  • For small-sample studies (<30 replicates), use non-parametric tests (e.g., Mann-Whitney U) to compare groups, minimizing assumptions about data distribution .
  • Apply Bonferroni correction to adjust p-values in multi-variable assays to reduce Type I errors .
  • Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify practical significance .

Advanced Research Questions

Q. How to resolve contradictions in this compound efficacy data across interdisciplinary studies?

Q. What strategies improve reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Adopt FAIR Data Principles (Findable, Accessible, Interoperable, Reusable):
  • Publish raw NMR spectra and chromatograms in repositories like Zenodo .
  • Detail environmental conditions (e.g., humidity, light exposure) during synthesis to control degradation variables .
    • Collaborate with third-party labs for blind replication studies, ensuring protocol transparency .

Q. How to design longitudinal studies assessing this compound’s chronic toxicity?

Methodological Answer:

  • Use accelerated stability testing (e.g., elevated temperatures) to simulate long-term degradation and identify toxic metabolites .
  • Integrate biomarker panels (e.g., ALT/AST for hepatotoxicity) with histopathological assessments to capture multi-organ effects .
  • Apply Cox proportional hazards models to analyze time-to-event data (e.g., onset of adverse effects) .

Data Integrity & Validation

Q. What quality control measures are critical for this compound batch consistency?

Methodological Answer:

  • Implement QC checkpoints :
  • HPLC-UV/MS for purity (>98%) and impurity profiling .
  • Karl Fischer titration to monitor residual solvents below ICH thresholds .
    • Use NIST-traceable reference materials for calibration .

Q. How to address missing data in this compound pharmacokinetic studies?

Methodological Answer:

  • Apply multiple imputation (e.g., MICE algorithm) for non-random missing data, assuming MAR (Missing at Random) conditions .
  • Validate imputation robustness via bootstrapping (1,000 iterations) and compare complete-case analyses .

Interdisciplinary Integration

Q. What computational tools enhance mechanistic understanding of this compound interactions?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina) to predict binding affinities with target receptors .
  • Validate predictions using SPR (Surface Plasmon Resonance) for kinetic parameter quantification (ka, kd) .

Q. How to ethically manage conflicting intellectual property (IP) and open-science goals in this compound research?

Methodological Answer:

  • Draft material transfer agreements (MTAs) specifying data-sharing terms for collaborative projects .
  • Use preprint servers (e.g., bioRxiv) for rapid dissemination while patent applications are pending .

Tables: Key Methodological Recommendations

Research PhaseTool/MethodPurposeCitation
Experimental DesignPICOT FrameworkHypothesis alignment
Data AnalysisBonferroni CorrectionMulti-test error control
ReproducibilityFAIR Data PrinciplesProtocol transparency
Computational AnalysisAutoDock Vina + SPR ValidationMechanistic interaction modeling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.